2-Fluoroaniline
Overview
Description
2-Fluoroaniline is a fluorinated analogue of aniline, where a fluorine atom is substituted at the ortho position of the aniline compound. This substitution impacts the chemical and physical properties of the molecule, making it a subject of interest in various chemical syntheses and applications, including the development of conducting polymers and radiopharmaceuticals .
Synthesis Analysis
The synthesis of 2-fluoroaniline derivatives and related compounds has been explored through various methods. Electrochemical synthesis has been used to create fluoro-functionalized polyaniline conducting polymers from aniline and 2-fluoroaniline monomers, with the fluorination level modulated by the monomer feed ratio and the upper inversion potential of cyclic scans . Additionally, a halogen-bond-promoted double radical isocyanide insertion under visible-light irradiation has been reported for the synthesis of 2-fluoroalkylated quinoxalines, using perfluoroalkyl iodides and organic bases . Chemical polymerization in acidic medium has also been employed to synthesize poly(2-fluoroaniline) with varying yields .
Molecular Structure Analysis
The molecular structure of 2-fluoroaniline and its derivatives has been characterized using various spectroscopic and crystallographic techniques. The crystal and molecular structure of a derivative, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined, revealing classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . The ground state rotational spectrum of 2-fluoroaniline has been investigated, providing accurate experimental geometries that show the influence of the electron-withdrawing fluorine atom and a weak non-covalent interaction between the NH2 and F groups .
Chemical Reactions Analysis
2-Fluoroaniline participates in various chemical reactions due to its reactive nature. The presence of the fluorine atom influences its reactivity patterns, as seen in the electrochemical synthesis of polyanilines, where terminal fluorinated anilines exhibit different reactivity for homocoupling compared to heterocoupling . The halogen-bond-promoted synthesis of 2-fluoroalkylated quinoxalines also demonstrates the reactivity of fluoroalkyl radicals generated by a visible-light-induced single electron transfer process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoroaniline and its polymers have been extensively studied. Poly(2-fluoroaniline) has been characterized using UV-visible, Fourier transform infrared, differential scanning calorimetry, thermal gravimetric analysis, and X-ray diffraction techniques, revealing properties such as globular morphology and diffusion-controlled electrochemical behavior . The chemical synthesis and characterization of fluoro-substituted polyanilines have provided insights into the solubilities and thermal properties of these materials . Additionally, the conformational properties of 2-fluoroanisole, a related compound, have been studied in the gas phase, indicating the existence of planar and nonplanar forms .
Scientific Research Applications
Metabolism Studies
- 19F-N.M.R. Method for Metabolism Studies : 2-Fluoroaniline has been utilized in developing a 19F-n.m.r. method for studying its metabolism, both in vivo in rats and in vitro model systems. This method is particularly useful for analyzing the metabolic patterns of 2-fluoroaniline, with findings indicating significant para-hydroxylation, sulphation, glucuronidation, and N-acetylation in the metabolites (Vervoort et al., 1990).
Environmental Applications
- Bioelectrochemical Systems for Wastewater Treatment : A bioelectrochemically assisted microbial system (BEAMS) has been developed for the removal of 2-fluoroaniline in organic fluorine wastewater. This study highlights the positive effects of suitable current intensity on the biological metabolism of 2-fluoroaniline, enhancing the system's ability to mineralize it (Zhang et al., 2014).
Spectroscopy and Structural Analysis
- Rotational Spectroscopy for Accurate Geometry : The ground state rotational spectrum of 2-fluoroaniline has been investigated using Fourier transform microwave spectroscopy. This research is pivotal in deriving accurate experimental geometries of 2-fluoroaniline, offering insights into the effects of the fluorine atom and non-covalent interactions within its molecular structure (Poonia et al., 2021).
Polymerization and Material Science
- Chemical Polymerization for Conductive Polymers : Studies on the chemical polymerization of 2-fluoroaniline have been conducted, notably with chromic acid, to synthesize conductive polymers. This research explores the characteristics of the resulting polymers through various measurement techniques like ESR and FTIR (Kang & Yun, 1989).
- Synthesis and Characterization of Fluoro-substituted Polyaniline : Poly(2-fluoroaniline) has been prepared and characterized through various techniques, including ultraviolet-visible and Fourier transform infrared spectroscopy. This research contributes to understanding the physical properties and potential applications of fluoro-substituted polymers in various fields (Sharma et al., 2001).
Electrochemical Applications
- Glucose Biosensor Development : Research involving the electrochemical deposition of poly(2-fluoroaniline) on ITO coated glass plates has led to the development of a glucose biosensor. This application demonstrates the potential of 2-fluoroaniline derivatives in biosensor technology (Sharma et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZQXOJYPFINKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Record name | 2-FLUOROANILINE | |
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Related CAS |
99624-00-7 | |
Record name | Benzenamine, 2-fluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8059843 | |
Record name | o-Fluoroaniline | |
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Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-fluoroaniline is a clear liquid with a mild sweet odor. Sinks in and mixes slowly with water. (USCG, 1999), Clear to pale yellow liquid with a mild sweet odor; [CHRIS] | |
Record name | 2-FLUOROANILINE | |
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Boiling Point |
347 °F at 760 mmHg (USCG, 1999) | |
Record name | 2-FLUOROANILINE | |
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Record name | 2-Fluoroaniline | |
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Flash Point |
140 °F (USCG, 1999) | |
Record name | 2-FLUOROANILINE | |
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Density |
1.1513 at 69.8 °F (USCG, 1999) - Denser than water; will sink | |
Record name | 2-FLUOROANILINE | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 2-Fluoroaniline | |
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Product Name |
2-Fluoroaniline | |
CAS RN |
348-54-9 | |
Record name | 2-FLUOROANILINE | |
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Record name | 2-Fluoroaniline | |
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Record name | 2-Fluoroaniline | |
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Record name | 2-FLUOROANILINE | |
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Record name | 2-FLUOROANILINE | |
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Melting Point |
-19.3 °F (USCG, 1999) | |
Record name | 2-FLUOROANILINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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